Compound Description: NAPMA is identified as a potent inhibitor of osteoclast differentiation, exhibiting significant attenuation of bone resorption activity in vitro and in vivo. Studies highlight its potential as a therapeutic agent for osteoporosis and related bone diseases. []
Relevance: NAPMA shares a crucial structural motif with the target compound N-(4-tert-butylcyclohexyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide: the 2-[4-substituted-1-piperazinyl]acetamide core. Variations arise in the substituents at the piperazine and acetamide nitrogen atoms. NAPMA incorporates a 4-acetyl group on the piperazine and a substituted phenyl ring on the acetamide, whereas the target compound features a 4-fluorobenzyl group on the piperazine and a 4-tert-butylcyclohexyl group on the acetamide. This shared core structure, implicated in biological activity related to bone resorption, highlights their relationship as potential analogs or members of a broader chemical class with similar therapeutic targets. []
Compound Description: PPOAC-Bz demonstrates potent inhibitory effects on osteoclastogenesis, significantly impacting the formation and activity of mature osteoclasts. Research suggests its potential as a therapeutic agent for bone-related disorders. []
Relevance: PPOAC-Bz shares a striking structural similarity with N-(4-tert-butylcyclohexyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide. Both compounds possess the 2-[4-substituted-1-piperazinyl]acetamide core structure. Differences lie in the substituents at the piperazine nitrogen and the acetamide nitrogen. PPOAC-Bz features a benzoyl group at the piperazine nitrogen and a substituted phenoxy group at the acetamide nitrogen. In contrast, N-(4-tert-butylcyclohexyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide has a 4-fluorobenzyl group at the piperazine nitrogen and a 4-tert-butylcyclohexyl group at the acetamide nitrogen. This common core structure, linked to biological activity against osteoclastogenesis, strongly suggests that they are closely related analogs or belong to a similar chemical class, potentially targeting related pathways or mechanisms. []
Compound Description: PPOA-N-Ac-2-Cl significantly reduces the formation of multinucleated cells involved in bone resorption (tartrate-resistant acid phosphatase-positive cells) in a dose-dependent manner. It affects the expression of marker genes crucial for osteoclastogenesis, indicating potential as a treatment for bone diseases. []
Relevance: PPOA-N-Ac-2-Cl exhibits a close structural relationship with N-(4-tert-butylcyclohexyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide, sharing the central 2-[4-substituted-1-piperazinyl]acetamide core. The key differences lie in the substituents at the piperazine and acetamide nitrogens. PPOA-N-Ac-2-Cl incorporates a 4-acetyl group on the piperazine and a substituted phenoxy ring on the acetamide. In contrast, N-(4-tert-butylcyclohexyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide possesses a 4-fluorobenzyl group on the piperazine and a 4-tert-butylcyclohexyl group on the acetamide. These variations in substituents suggest they are analogs or derivatives within a larger family of compounds exhibiting inhibitory effects on osteoclast differentiation and activity, making them potentially relevant for similar therapeutic applications. []
Compound Description: This compound is a synthetic cannabinoid identified in a criminal sample. It was characterized using GC-MS, 1H and 13C NMR, and IR spectroscopy, with its mass spectral data absent in available sources during the investigation. []
Relevance: This synthetic cannabinoid shares the (4-fluorobenzyl)acetamide substructure with N-(4-tert-butylcyclohexyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide. The presence of a halogenated benzyl group linked to an acetamide moiety suggests potential similarities in their pharmacological profiles, though their specific activities might differ due to the variations in the other substituents. []
Compound Description: DPI-221 is a novel nonpeptide δ-opioid receptor agonist, demonstrating high selectivity for δ-opioid receptors with a Ki of 2.0 ± 0.7 nM. It effectively inhibits electrically induced contractions in the mouse isolated vas deferens, indicating its potential in modulating bladder activity. [, ]
Relevance: DPI-221 and N-(4-tert-butylcyclohexyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide both share the 4-substituted-1-piperazinyl structural motif. This structural similarity highlights their potential relationship as members of a broader chemical class targeting similar biological pathways or mechanisms, even though their specific activities might differ. DPI-221's activity as a δ-opioid receptor agonist suggests that the shared substructure might play a role in interacting with G protein-coupled receptors, although further investigation is needed to confirm this possibility. [, ]
Compound Description: This series of compounds, incorporating various aryl and aralkyl substituents on the acetamide nitrogen, demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds 5o and 5c within this series exhibited excellent minimum inhibitory concentration (MIC) values. []
Relevance: These compounds bear a structural resemblance to N-(4-tert-butylcyclohexyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide, specifically sharing the 2-[4-substituted-1-piperazinyl]acetamide core. This shared scaffold, along with their demonstrated antibacterial properties, suggests that they might belong to a similar chemical class or act on related targets, despite the variations in the specific substituents. []
Compound Description: This radiotracer exhibits high affinity for both sigma(1) and sigma(2) receptors. Biodistribution studies in mice bearing tumor xenografts revealed that blocking the sigma(1) receptor to selectively label sigma(2) receptors enhanced the tumor-to-background ratio with minimal reduction in tumor uptake. []
Relevance: [(18)F]1 and N-(4-tert-butylcyclohexyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide share the N-(4-fluorobenzyl)acetamide substructure. This structural similarity suggests these compounds could potentially interact with related biological targets or pathways. The radiolabeled nature of [(18)F]1 makes it a valuable tool for imaging studies, highlighting the potential of exploring similar modifications in N-(4-tert-butylcyclohexyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide for research or diagnostic purposes. []
Compound Description: WAY-100135 is a highly potent and selective 5-HT1A receptor antagonist. Its structural analogs have been extensively studied for their affinity towards various serotonin receptors. []
Relevance: Although structurally distinct from the target compound N-(4-tert-butylcyclohexyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide, WAY-100135's significance arises from its classification as a 5-HT1A receptor antagonist and the presence of the shared 4-substituted-1-piperazinyl motif. The target compound also contains this motif, suggesting a possible interaction with serotonin receptors, although further investigation is needed to confirm its affinity and activity profile. []
Compound Description: This series of compounds was synthesized and evaluated for its anticonvulsant activity. Several derivatives, notably 4a, 4b, and 4c, showed significant protection against seizures induced by maximal electroshock and pentylenetetrazole. []
Relevance: The N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazinyl)acetamide derivatives share the core structure of 2-(4-substituted piperazinyl)acetamide with N-(4-tert-butylcyclohexyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide. This structural commonality, combined with their potent anticonvulsant activities, suggests these compounds may target similar pathways or mechanisms related to neuronal excitability and seizure control. []
Compound Description: tBu-β3,3-Ac6c is a compound that exists as a zwitterion in its crystalline form. It features a tert-butyl group attached to a cyclohexane ring, which also bears an amino and acetic acid group. The molecule's structure is stabilized by intramolecular hydrogen bonding. []
Relevance: tBu-β3,3-Ac6c shares the 4-tert-butylcyclohexyl substructure with N-(4-tert-butylcyclohexyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide. The presence of this bulky, hydrophobic group could influence the conformational flexibility and pharmacokinetic properties of both molecules. This shared substructure suggests potential similarities in their physicochemical properties and interactions with biological systems. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.